molecular formula C25H31F2IO5S B13713536 5-Iodomethyl 6 alpha,9 alpha-Difluoro-11 beta-hydroxy-16 alpha-methyl-3-oxo-17 alpha-(3,3,3-d3-propionyloxy)-androsta-1,4-diene-17 beta-carbothioate

5-Iodomethyl 6 alpha,9 alpha-Difluoro-11 beta-hydroxy-16 alpha-methyl-3-oxo-17 alpha-(3,3,3-d3-propionyloxy)-androsta-1,4-diene-17 beta-carbothioate

Cat. No.: B13713536
M. Wt: 611.5 g/mol
InChI Key: HKRIRGIBBWVEFV-GGMSSNLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodomethyl 6 alpha,9 alpha-Difluoro-11 beta-hydroxy-16 alpha-methyl-3-oxo-17 alpha-(3,3,3-d3-propionyloxy)-androsta-1,4-diene-17 beta-carbothioate is a synthetic steroid compound It is characterized by its complex structure, which includes multiple functional groups such as hydroxyl, methyl, and iodomethyl groups

Preparation Methods

The synthesis of 5-Iodomethyl 6 alpha,9 alpha-Difluoro-11 beta-hydroxy-16 alpha-methyl-3-oxo-17 alpha-(3,3,3-d3-propionyloxy)-androsta-1,4-diene-17 beta-carbothioate involves several steps. The synthetic route typically starts with the preparation of the steroid backbone, followed by the introduction of the iodomethyl and difluoro groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The iodomethyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Iodomethyl 6 alpha,9 alpha-Difluoro-11 beta-hydroxy-16 alpha-methyl-3-oxo-17 alpha-(3,3,3-d3-propionyloxy)-androsta-1,4-diene-17 beta-carbothioate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: The compound is used in biochemical studies to investigate its effects on cellular processes and enzyme activities.

    Industry: The compound is used in the production of specialized chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Iodomethyl 6 alpha,9 alpha-Difluoro-11 beta-hydroxy-16 alpha-methyl-3-oxo-17 alpha-(3,3,3-d3-propionyloxy)-androsta-1,4-diene-17 beta-carbothioate involves its interaction with specific molecular targets and pathways. The compound may bind to steroid receptors, modulating their activity and influencing gene expression. Additionally, it may interact with enzymes involved in steroid metabolism, altering their function and affecting cellular processes.

Comparison with Similar Compounds

Compared to other similar steroid compounds, 5-Iodomethyl 6 alpha,9 alpha-Difluoro-11 beta-hydroxy-16 alpha-methyl-3-oxo-17 alpha-(3,3,3-d3-propionyloxy)-androsta-1,4-diene-17 beta-carbothioate is unique due to the presence of the iodomethyl and difluoro groups. These functional groups confer distinct chemical properties and reactivity, making it a valuable compound for research. Similar compounds include:

  • 5-Iodomethyl 6 alpha,9 alpha-Difluoro-11 beta-hydroxy-16 alpha-methyl-3-oxo-17 alpha-propionyloxy-androsta-1,4-diene-17 beta-carbothioate
  • This compound

These compounds share a similar steroid backbone but differ in the specific functional groups attached, leading to variations in their chemical behavior and applications.

Properties

Molecular Formula

C25H31F2IO5S

Molecular Weight

611.5 g/mol

IUPAC Name

[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-17-(iodomethylsulfanylcarbonyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,3,3-trideuteriopropanoate

InChI

InChI=1S/C25H31F2IO5S/c1-5-20(31)33-25(21(32)34-12-28)13(2)8-15-16-10-18(26)17-9-14(29)6-7-22(17,3)24(16,27)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3/t13-,15+,16+,18+,19+,22+,23+,24+,25+/m1/s1/i1D3

InChI Key

HKRIRGIBBWVEFV-GGMSSNLNSA-N

Isomeric SMILES

[2H]C([2H])([2H])CC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)SCI

Canonical SMILES

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SCI

Origin of Product

United States

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